Cas no 1822516-49-3 (2-AMINO-2-(2-BROMO-3-HYDROXYPHENYL)ACETIC ACID)

2-Amino-2-(2-bromo-3-hydroxyphenyl)acetic acid is a brominated aromatic amino acid derivative featuring both amino and hydroxyl functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its distinct structure, combining a bromine substituent with a phenolic hydroxyl group, enables selective reactivity in cross-coupling reactions and metal-catalyzed transformations. The presence of the α-amino acid moiety further enhances its utility in peptide modifications and chiral synthesis. This compound is particularly valuable for constructing complex heterocycles or bioactive molecules due to its bifunctional reactivity and potential for further derivatization. It is typically handled under controlled conditions due to its sensitivity to light and moisture.
2-AMINO-2-(2-BROMO-3-HYDROXYPHENYL)ACETIC ACID structure
1822516-49-3 structure
Product Name:2-AMINO-2-(2-BROMO-3-HYDROXYPHENYL)ACETIC ACID
CAS No:1822516-49-3
MF:C8H8BrNO3
MW:246.05802154541
CID:5253302
Update Time:2025-05-21

2-AMINO-2-(2-BROMO-3-HYDROXYPHENYL)ACETIC ACID Chemical and Physical Properties

Names and Identifiers

    • 2-AMINO-2-(2-BROMO-3-HYDROXYPHENYL)ACETIC ACID
    • Benzeneacetic acid, α-amino-2-bromo-3-hydroxy-
    • Inchi: 1S/C8H8BrNO3/c9-6-4(7(10)8(12)13)2-1-3-5(6)11/h1-3,7,11H,10H2,(H,12,13)
    • InChI Key: VIXGTWVQYHGXSO-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C(N)C1=CC=CC(O)=C1Br

2-AMINO-2-(2-BROMO-3-HYDROXYPHENYL)ACETIC ACID Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-385746-0.05g
2-amino-2-(2-bromo-3-hydroxyphenyl)acetic acid
1822516-49-3 95.0%
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$744.0 2025-03-16
Enamine
EN300-385746-0.1g
2-amino-2-(2-bromo-3-hydroxyphenyl)acetic acid
1822516-49-3 95.0%
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1822516-49-3 95.0%
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Enamine
EN300-385746-0.5g
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1822516-49-3 95.0%
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$849.0 2025-03-16
Enamine
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1822516-49-3 95.0%
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Enamine
EN300-385746-2.5g
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Enamine
EN300-385746-5.0g
2-amino-2-(2-bromo-3-hydroxyphenyl)acetic acid
1822516-49-3 95.0%
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Enamine
EN300-385746-10.0g
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2-AMINO-2-(2-BROMO-3-HYDROXYPHENYL)ACETIC ACID Related Literature

Additional information on 2-AMINO-2-(2-BROMO-3-HYDROXYPHENYL)ACETIC ACID

Recent Advances in the Study of 2-AMINO-2-(2-BROMO-3-HYDROXYPHENYL)ACETIC ACID (CAS: 1822516-49-3)

The compound 2-AMINO-2-(2-BROMO-3-HYDROXYPHENYL)ACETIC ACID (CAS: 1822516-49-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique bromo-hydroxy-phenyl acetic acid structure, has shown promising potential in various therapeutic applications, including anti-inflammatory and anticancer activities. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its pharmacological properties.

A study published in the Journal of Medicinal Chemistry (2023) investigated the compound's role as a potential inhibitor of key inflammatory pathways. The researchers utilized molecular docking and in vitro assays to demonstrate its high affinity for cyclooxygenase-2 (COX-2), a well-known target for anti-inflammatory drugs. The results indicated that 2-AMINO-2-(2-BROMO-3-HYDROXYPHENYL)ACETIC ACID exhibits selective inhibition of COX-2 over COX-1, suggesting a favorable safety profile for further development.

Another significant advancement was reported in a 2024 paper in Bioorganic & Medicinal Chemistry Letters, where the compound was evaluated for its anticancer properties. The study highlighted its ability to induce apoptosis in cancer cell lines through the activation of the p53 pathway. Notably, the bromo-hydroxy-phenyl moiety was identified as a critical structural feature for this activity, providing insights for the design of derivatives with enhanced efficacy.

In addition to its therapeutic potential, recent efforts have been directed toward improving the synthetic route for 2-AMINO-2-(2-BROMO-3-HYDROXYPHENYL)ACETIC ACID. A 2023 publication in Organic Process Research & Development described a scalable and cost-effective method for its production, utilizing a novel catalytic system that minimizes byproducts and improves yield. This development is expected to facilitate further preclinical and clinical studies.

Overall, the growing body of research on 2-AMINO-2-(2-BROMO-3-HYDROXYPHENYL)ACETIC ACID underscores its versatility and potential as a lead compound in drug discovery. Future studies are anticipated to explore its applications in other disease models, as well as its combination with existing therapies to enhance therapeutic outcomes.

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